4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol
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Overview
Description
4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol is a complex organic compound with a unique structure that includes a thiazole ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated phenols or thiazoles.
Scientific Research Applications
4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tirzepatide: A dual GIP/GLP-1 receptor co-agonist used in the treatment of type 2 diabetes.
Teprotumumab: A monoclonal antibody targeting IGF-1R, used in the treatment of thyroid eye disease.
Uniqueness
4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol is unique due to its specific structure, which includes a thiazole ring and a phenol group. This structure imparts unique chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
717915-85-0 |
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Molecular Formula |
C19H28N2OS |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C19H28N2OS/c1-11(20)17-21-15(10-23-17)12-8-13(18(2,3)4)16(22)14(9-12)19(5,6)7/h8-11,22H,20H2,1-7H3/t11-/m1/s1 |
InChI Key |
FBBHSSXFCYJCBE-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N |
Origin of Product |
United States |
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